molecular formula C14H11ClF3N3O B1408415 N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1858256-58-2

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1408415
M. Wt: 329.7 g/mol
InChI Key: KGAKHUISLWSABD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as CFTR-inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating salt and water transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR-inhibitor-172 has been extensively studied as a potential therapeutic agent for CF, as well as other diseases that involve dysfunctional CFTR.

Scientific Research Applications

Optical and Electronic Applications

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea derivatives exhibit significant properties in the field of electronics and optics. A study highlighted the electronic and optical properties of a chalcone derivative similar in structure, revealing its potential application in nonlinear optics and optoelectronic device fabrications. The molecule demonstrated superior properties such as high static and dynamic polarizability and significant second and third harmonic generation values, suggesting its suitability in advanced technological applications (Shkir et al., 2018).

Anticancer Properties

Another area where derivatives of N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea have shown promise is in anticancer research. A series of urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One of the compounds showcased potent inhibitory activity, highlighting the potential of these derivatives in cancer treatment and their role as potential BRAF inhibitors for further research (Jian et al., 2020).

Metallo-Supramolecular Assemblies

In the realm of supramolecular chemistry, derivatives of N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea have been utilized to equip metallo-supramolecular macrocycles with functional groups. These assemblies, characterized by hydrogen bonding sites and controlled conformational structures, show potential in creating complex and highly organized molecular systems (Troff et al., 2012).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-11(5-6-12(19-8)14(16,17)18)21-13(22)20-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKHUISLWSABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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